1-(Pyridin-3-yl)prop-2-en-1-one
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Overview
Description
1-(Pyridin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acryloyl group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acryloylpyridine typically involves the reaction of 3-acetylpyridine with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of 3-acryloylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain high-purity 3-acryloylpyridine .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acryloyl group to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acryloylpyridine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-Acetylpyridine: A precursor in the synthesis of 3-acryloylpyridine.
3-Cyanopyridine: Another pyridine derivative with different functional groups.
3-Indolylacryloylpyridine: A compound with an indole group attached to the acryloyl moiety.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOIMVISSYISIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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